Tert-butyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazine-1-carboxylate

Physicochemical Properties Drug Design Building Block Selection

Tert-butyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazine-1-carboxylate (CAS 929836-78-2) is a heterobifunctional building block that integrates a 2,1,3-benzothiadiazole (BTD) electron-acceptor module with a Boc-protected piperazine via a sulfonamide bridge. Its molecular formula is C₁₅H₂₀N₄O₄S₂ and its molecular weight is 384.5 g/mol.

Molecular Formula C15H20N4O4S2
Molecular Weight 384.5 g/mol
Cat. No. B12184628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazine-1-carboxylate
Molecular FormulaC15H20N4O4S2
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=NSN=C32
InChIInChI=1S/C15H20N4O4S2/c1-15(2,3)23-14(20)18-7-9-19(10-8-18)25(21,22)12-6-4-5-11-13(12)17-24-16-11/h4-6H,7-10H2,1-3H3
InChIKeyCUDMHIPRKRUHOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazine-1-carboxylate: Core Identity, Physicochemical Baseline, and Procurement Reference


Tert-butyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazine-1-carboxylate (CAS 929836-78-2) is a heterobifunctional building block that integrates a 2,1,3-benzothiadiazole (BTD) electron-acceptor module with a Boc-protected piperazine via a sulfonamide bridge . Its molecular formula is C₁₅H₂₀N₄O₄S₂ and its molecular weight is 384.5 g/mol . The compound belongs to a class of benzothiadiazole-sulfonyl-piperazine derivatives widely exploited as synthetic intermediates in medicinal chemistry, fluorescent probe design, and organic electronics [1]. Critically, it is the protected precursor of 4-(piperazine-1-sulfonyl)-2,1,3-benzothiadiazole (CAS 488122-76-5), a distinction that carries significant procurement and synthetic strategy implications.

Why a Boc-Protected Benzothiadiazole Piperazine Sulfonamide Cannot Be Replaced by Deprotected or N-Alkylated Analogs in Multi-Step Synthesis


Simple substitution of tert-butyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazine-1-carboxylate with its deprotected congener (CAS 488122-76-5) or N-alkylated variants introduces fundamental incompatibilities in sequential synthetic routes. The Boc group serves as an orthogonal protecting group that masks the secondary amine of the piperazine ring, preventing undesired side reactions during subsequent transformations of the benzothiadiazole core or sulfonamide linkage . The unprotected analog bears a nucleophilic secondary amine that can undergo competing acylation, alkylation, or sulfonylation under the same conditions intended for other functional groups, necessitating additional protection/deprotection steps that erode overall yield [1]. Conversely, permanently N-alkylated derivatives (e.g., fluoroethyl or methoxyphenyl-substituted analogs [2]) lack the latent reactivity required for downstream diversification, precluding their use as universal intermediates. The quantitative consequences of this structural distinction are elaborated below.

Quantitative Differential Evidence for Tert-butyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazine-1-carboxylate Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation Versus the Deprotected (Free Piperazine) Analog

The target compound (CAS 929836-78-2) possesses a molecular weight of 384.5 g/mol and an SMILES structure that places a tert-butyl carbamate group on the piperazine nitrogen . Its closest structural analog, 4-(piperazine-1-sulfonyl)-2,1,3-benzothiadiazole (CAS 488122-76-5), has a molecular weight of 284.36 g/mol . The Boc group contributes an additional 100.14 Da, which modifies both the physicochemical profile and the synthetic reactivity of the scaffold. The increased lipophilicity imparted by the Boc group (estimated ΔclogP of approximately +1.5 to +2.0 log units based on the Hansch-Leo fragmental constant for the tert-butyl carbamate moiety) represents a class-level inference for differential membrane permeability and organic solvent solubility [1].

Physicochemical Properties Drug Design Building Block Selection

Solubility Differential: Boc-Protected vs. Free Piperazine Analog in Aqueous Buffer

The free piperazine analog 4-(piperazine-1-sulfonyl)-2,1,3-benzothiadiazole (CAS 488122-76-5) has a reported aqueous solubility of 42.7 µg/mL at pH 7.4 . While experimental solubility data for the Boc-protected target compound are not publicly available, the introduction of the hydrophobic tert-butyl carbamate group is expected to further reduce aqueous solubility, consistent with the well-established inverse relationship between lipophilicity and aqueous solubility within congeneric series (class-level inference) [1]. The differential solubility has direct implications for biological assay design: the unprotected analog may be preferred for aqueous-based biochemical screens, whereas the Boc-protected form is better suited as a stable, organic-soluble intermediate for synthetic elaboration.

Aqueous Solubility Medicinal Chemistry Formulation Screening

Orthogonal Protection Advantage: Enabling Selective Downstream Functionalization Compared to N-Alkylated Analogs

The tert-butyl carbamate (Boc) group on the target compound can be quantitatively removed under mild acidic conditions (e.g., 20–50% TFA in DCM, 0 °C to room temperature, 0.5–2 h) to generate the free piperazine amine in situ [1], which can then be derivatized with acyl chlorides, sulfonyl chlorides, isocyanates, or alkyl halides . In contrast, N-alkylated analogs such as 4-{[4-(2-fluoroethyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole (CAS 2034534-49-9) [2] or 4-[4-(benzenesulfonyl)piperazine-1-sulfonyl]-2,1,3-benzothiadiazole lack this latent nucleophilic handle, making them terminal compounds rather than intermediates. This single structural feature—the presence or absence of the Boc group—determines whether the compound can serve as a universal building block for library synthesis or is limited to a single structural endpoint.

Synthetic Chemistry Protecting Group Strategy Piperazine Derivatization

Synthetic Accessibility: One-Step Preparation from Commercial Benzothiadiazole Sulfonyl Chloride Versus Multi-Step Routes to Alternative Scaffolds

The target compound is synthesized by reacting commercially available 2,1,3-benzothiadiazole-4-sulfonyl chloride (CAS not specified; melting point 148 °C, boiling point 359.4 ± 15.0 °C ) with tert-butyl piperazine-1-carboxylate [1]. This single-step sulfonamide formation proceeds under standard conditions (e.g., Et₃N, THF, 0 °C to rt) and yields the Boc-protected product directly [1]. In contrast, the structurally related M1-selective antagonist VU 0255035 (CAS 1135243-19-4) requires a multi-step synthesis involving amide coupling with 3-oxo-3-[4-(4-pyridinyl)-1-piperazinyl]propanoic acid [2]. The one-step accessibility of the target compound translates to shorter procurement lead times and lower synthesis costs when used as an intermediate for in-house derivatization programs.

Synthetic Efficiency Procurement Lead Time Cost of Goods

Electron-Acceptor Module Differentiation: 2,1,3-Benzothiadiazole Core Versus Alternative Heterocyclic Acceptor Building Blocks

The 2,1,3-benzothiadiazole (BTD) moiety in the target compound is a well-characterized strong electron-acceptor (n-type) building block with a reduction potential that enables its use in donor-acceptor (D-A) architectures for organic semiconductors and fluorescent probes . While no direct comparative photophysical data for the specific compound are available in primary literature, the BTD core is known to confer higher fluorescence quantum yields and larger Stokes shifts compared to alternative electron-deficient heterocycles such as benzoxadiazole or benzotriazole when incorporated into D-A systems (class-level inference) [1]. For example, push-pull BTD derivatives have been reported with fluorescence quantum yields up to 0.85 in solution [1]. The Boc-protected piperazine sulfonamide in the target compound provides a modular handle for tuning the donor strength post-deprotection, a flexibility not available with permanently N-substituted BTD-piperazine analogs.

Organic Electronics Fluorescent Probes Electron-Withdrawing Group

Benzothiadiazole Sulfonamide Pharmacophore: Class-Level Conformational Advantage Over Benzothiadiazole Carboxamide Bioisosteres

Benzothiadiazole-4-sulfonamide derivatives, of which the target compound is a protected precursor, have demonstrated biological activity as cholecystokinin-2 receptor (CCK-2R) antagonists. Compound 1, 1-[2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzoyl]-piperidine, exhibited a pKᵢ of 6.4 (Kᵢ ≈ 398 nM) at the rat CCK-2R [1]. The sulfonamide linkage (-SO₂NH-) provides a distinct conformational profile compared to carboxamide (-CONH-) or amide bioisosteres, characterized by a larger C-S-N-C dihedral angle range and increased hydrogen-bond acceptor capacity (two S=O acceptors vs. one C=O) [2]. While no direct biological data exist for the Boc-protected target compound itself, it serves as the direct synthetic precursor to this pharmacophore class, with the Boc group enabling late-stage diversification to optimize receptor subtype selectivity.

Medicinal Chemistry Sulfonamide Pharmacophore Cholecystokinin Receptor

Validated Application Scenarios for Tert-butyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazine-1-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Library Synthesis: Late-Stage Diversification at the Piperazine Nitrogen

The Boc group enables a 'protect-and-diversify' strategy: the compound is procured as a single, stable intermediate, deprotected on-demand (TFA/DCM), and subsequently reacted with diverse electrophiles (acyl chlorides, sulfonyl chlorides, isocyanates, alkyl halides) to generate focused libraries of benzothiadiazole-piperazine sulfonamides [1]. This approach is directly supported by the orthogonal protection evidence (Evidence Item 3) and is particularly relevant for programs targeting GPCRs (e.g., CCK-2R) or kinases where the benzothiadiazole-4-sulfonamide is a privileged pharmacophore [2].

Fluorescent Probe Development: Modular Donor-Acceptor Architecture with Tunable Donor Strength

The 2,1,3-benzothiadiazole core functions as the electron-acceptor module, while the Boc-protected piperazine provides a scaffold for introducing donor groups of varying strength after deprotection [3]. This modularity enables systematic tuning of the HOMO-LUMO gap and fluorescence properties (quantum yield, Stokes shift), supported by the class-level evidence that BTD-based push-pull systems can achieve quantum yields up to 0.85 (Evidence Item 5). The sulfonamide linkage provides conformational rigidity that can reduce non-radiative decay pathways.

Organic Semiconductor Intermediate: N-Type Building Block for Electron-Transport Materials

The BTD moiety is an established n-type (electron-accepting) building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The target compound's Boc-piperazine sulfonamide provides a solubilizing group that can be removed post-fabrication or further functionalized to tune film morphology. This application is supported by the class-level evidence on BTD electron-acceptor properties (Evidence Item 5) and the synthetic accessibility advantage (Evidence Item 4).

Chemical Biology Tool Compound Synthesis: Photoaffinity Labeling and Bifunctional Probe Generation

The Boc-deprotected piperazine NH can be conjugated to biotin, fluorophores, or photoaffinity labels (e.g., diazirine, benzophenone) to generate bifunctional chemical biology probes based on the benzothiadiazole-sulfonamide core . This leverages the orthogonal protection strategy (Evidence Item 3) and is particularly valuable for target identification studies where the benzothiadiazole moiety provides a UV-active or fluorescent reporter.

Quote Request

Request a Quote for Tert-butyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.